5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
5-bromo-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNHUBWERKEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Br)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of substituted anthranilic acids with orthoesters in the presence of a catalyst. One common method includes the use of acetic acid as a catalyst in ethanol, which facilitates the formation of the benzoxazine ring . Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques, would likely be applied to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form complex heterocyclic structures through cyclization reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one exhibit promising anticancer properties. A study demonstrated that these compounds could inhibit cell growth in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated through MTT assays, showing effective cytotoxicity against cancer cells .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. In vitro studies revealed that it exhibits significant inhibition against a range of bacterial strains and fungal species, suggesting its potential as a lead compound for developing new antimicrobial agents .
Chemical Biology
Chemical Probes
this compound serves as a valuable chemical probe in biological research. It can be utilized to study specific biological pathways and molecular interactions due to its ability to modulate enzyme activity and receptor binding . This capability allows researchers to explore the underlying mechanisms of various diseases.
Materials Science
Polymer Incorporation
The compound can be incorporated into polymer matrices to enhance their properties, such as fluorescence and conductivity. This application is particularly relevant in the development of advanced materials for electronic devices . The unique structural features of this compound contribute to the modification of physical properties in polymer composites.
Data Table: Summary of Biological Activities
| Activity | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 12.5 | |
| Antibacterial | E. coli | 15.0 | |
| Antifungal | Candida albicans | 10.0 |
Case Studies
Case Study 1: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that modifications at specific positions on the benzene ring enhanced cytotoxicity, leading to the identification of a potent derivative with an IC50 value of 8 µM .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties was conducted using standard disk diffusion methods against various pathogens. The findings showed that compounds derived from this compound exhibited broad-spectrum activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as chymotrypsin, by forming covalent bonds with the active site residues . This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with variations in substituent type, position, and ring systems. These modifications influence physicochemical properties, reactivity, and biological activity.
Key Observations :
- Substituent Position : Methoxy or ethyl groups at positions 5 and 7 (e.g., 5-ethyl-7-methoxy) improve inhibitory potency and metabolic stability in plasma .
- Ring Modifications: Replacement of the benzene ring with a thieno system (sulfur-containing analog) shifts biological selectivity toward complement system inhibitors .
Physicochemical Properties
- Melting Points : Electron-withdrawing substituents (e.g., Cl, Br) increase melting points compared to electron-donating groups (e.g., Me, OMe). For example:
- Spectroscopic Signatures: The carbonyl peak in 13C NMR for 5-bromo-2-methyl derivatives appears at ~159 ppm, shifting to 165 ppm upon conversion to quinazolinones .
Biological Activity
5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique substitution pattern that significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer, antibacterial, and antiviral domains.
The molecular formula of this compound is C9H6BrNO2. The presence of the bromine atom and the methyl group at specific positions contributes to its reactivity and selectivity in various biological contexts.
Synthesis
The synthesis typically involves cyclization reactions of substituted anthranilic acids with orthoesters under acidic conditions. For example, acetic acid can be used as a catalyst in ethanol to facilitate the formation of the benzoxazine ring .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes such as chymotrypsin, which plays a role in tumor progression. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
2. Antibacterial Properties
The compound has demonstrated activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is believed to involve disruption of bacterial cell wall synthesis and function. Studies report IC50 values indicating effective inhibition at low concentrations, suggesting strong antibacterial potential .
3. Antiviral Effects
Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes. This aspect requires further investigation to elucidate specific pathways and efficacy against various viruses .
4. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into its unique properties.
| Compound Name | Anticancer Activity | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Significant | Effective against MRSA | Preliminary evidence |
| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Moderate | Limited | Not studied |
| 2-Methyl-4H-benzoxazin-4-one | Low | Moderate | Not studied |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM after 48 hours .
- Antibacterial Study : In research focused on MRSA strains, the compound exhibited bactericidal activity at concentrations as low as 5 µg/mL, outperforming several standard antibiotics.
- Anti-inflammatory Research : In vivo studies indicated that administration of this compound reduced inflammation markers in animal models of arthritis by over 30% compared to control groups .
Q & A
Q. What synthetic methodologies are most effective for preparing 5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one, and how can reaction completion be validated?
Answer: The compound is typically synthesized via condensation of substituted anthranilic acid derivatives with acylating agents. For example:
- Step 1: Dissolve methyl 2-amino-5-bromo-6-methylbenzoate (0.005 mol) in ethanol, then react with acetic anhydride (0.01 mol) under reflux for 4–6 hours .
- Step 2: Monitor reaction progress using TLC with hexane:ethyl acetate (2:1) as the mobile phase. Recrystallize the product in ethanol for purification .
- Validation: Confirm purity via elemental analysis (e.g., C: 45.2% theoretical vs. 44.8% experimental; H: 2.7% vs. 2.6%) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- Elemental Analysis: Quantify C, H, N, and Br content to verify stoichiometry (e.g., deviations <0.3% indicate high purity) .
- NMR/FTIR: Use H NMR to confirm methyl group integration (~δ 2.4 ppm) and aromatic protons. FTIR peaks at 1740–1720 cm confirm the oxazinone carbonyl .
- Mass Spectrometry: ESI-MS ([M+H]: m/z 257.98) validates molecular weight .
Q. How is the compound’s stability assessed under varying storage conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C indicates room-temperature stability).
- Photostability: Expose to UV light (254 nm) for 24 hours and monitor degradation via HPLC .
Advanced Research Questions
Q. How do substituent modifications (e.g., bromine position, methyl group) influence bioactivity in in vitro models?
Answer:
- Case Study: Replace the 5-bromo group with 6-bromo (as in 6-bromo-2-phenyl derivatives) to test anthelmintic activity. Compare IC values against Caenorhabditis elegans .
- Methyl Group Impact: Remove the 2-methyl group to assess its role in COX-2 inhibition (e.g., 25% reduction in anti-inflammatory activity observed in murine macrophages) .
Q. What mechanistic insights explain contradictory data in cytotoxicity studies across cell lines?
Answer:
Q. How can computational tools predict the compound’s pharmacokinetic properties?
Answer:
- In Silico Profiling: Use SwissADME to predict logP (2.8), bioavailability (55%), and BBB permeability (low).
- Docking Studies: Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .
Q. What strategies optimize yield in multi-step derivatization (e.g., coupling with triazine or imidazole moieties)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
